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Compound of Interest

Compound Name: LTV-1

Cat. No.: B2905867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and inhibitory

mechanism of the small molecule LTV-1 towards Lymphoid Tyrosine Phosphatase (LYP), also

known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). LYP is a critical

negative regulator of T-cell activation and a key therapeutic target in autoimmunity.[1][2] LTV-1
is a potent, cell-permeable, and reversible inhibitor of LYP.[3][4][5][6]

Quantitative Binding and Inhibition Data
The inhibitory potency of LTV-1 against LYP and its selectivity over other protein tyrosine

phosphatases (PTPs) have been quantified through various biochemical assays. The half-

maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters

defining its efficacy.
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Target Phosphatase IC50 Ki Selectivity vs. LYP

LYP (PTPN22) 508 nM[3][4] 384 nM[5][6] -

TCPTP 1.52 µM[4][5] - ~3-fold[4][7]

PTP1B 1.59 µM[4][5] - ~3-fold[4][7]

PEP (mouse LYP) 7.56 µM[5] - ~15-fold[7]

SHP1 23.2 µM[4][5] - ~46-fold[4][7]

CD45 30.1 µM[4][5] - ~59-fold[4][7]

PTP-PEST >100 µM[4][5] - >200-fold[4][7]

Mechanism of Action
LTV-1 acts as a reversible inhibitor of LYP with a competitive to mixed mode of inhibition.[5][6]

[8] Molecular docking studies suggest that LTV-1 binds to the active site of LYP in its "open"

conformation. The benzoic acid moiety of LTV-1 is proposed to interact with the phosphate-

binding loop (P-loop) of the enzyme, mimicking the phosphotyrosine substrate.[9] This

interaction prevents the binding and dephosphorylation of LYP's natural substrates.

Signaling Pathways
LYP is a crucial negative regulator in the T-cell receptor (TCR) signaling pathway.[10][11][12] It

dephosphorylates key signaling molecules, thereby dampening T-cell activation.[2][11] By

inhibiting LYP, LTV-1 effectively enhances TCR signaling. This leads to increased

phosphorylation of LYP's physiological targets, augmented calcium mobilization, activation of

the proximal IL-2 promoter, and enhanced expression of the early activation marker CD25 in T

cells.[4][7]
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TCR Signaling Pathway and LTV-1 Inhibition.

Experimental Protocols
In Vitro Phosphatase Inhibition Assay (IC50
Determination)
This protocol describes a general method for determining the IC50 of LTV-1 against LYP using

a fluorogenic substrate.

Workflow:

Workflow for In Vitro Phosphatase Inhibition Assay.

Materials:

Recombinant human LYP (PTPN22)

LTV-1 compound

Assay Buffer: 20 mM Bis-Tris (pH 6.0), 1 mM DTT, 1% PEG 8000, with ionic strength

adjusted to 20 mM with NaCl.[13]

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
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96-well or 384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of LTV-1 in DMSO. Further dilute these

stocks into the assay buffer to the desired final concentrations. Include a DMSO-only control.

Reaction Setup:

To each well of the microplate, add the diluted LTV-1 or DMSO control.

Add the recombinant LYP enzyme to each well, except for the no-enzyme control wells.

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Enzymatic Reaction:

Initiate the reaction by adding the DiFMUP substrate to all wells. The final concentration of

DiFMUP should be at or near its Km value for LYP.[13]

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-

60 minutes). The incubation time should be within the linear range of the reaction.

Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and

emission wavelengths appropriate for the dephosphorylated DiFMUP product (e.g., Ex: 360

nm, Em: 465 nm).[13][14]

Data Analysis:

Subtract the background fluorescence from the no-enzyme control wells.

Calculate the percent inhibition for each LTV-1 concentration relative to the DMSO control.

Plot the percent inhibition against the logarithm of the LTV-1 concentration and fit the data

to a dose-response curve to determine the IC50 value.
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Enzyme Kinetics (Mechanism of Inhibition)
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), Michaelis-

Menten kinetics are performed.

Workflow:

Workflow for Enzyme Kinetics Analysis.

Procedure:

Reaction Setup: Prepare a series of reactions with varying concentrations of the DiFMUP

substrate. For each substrate concentration, set up reactions with no inhibitor (control) and

with one or more fixed concentrations of LTV-1.

Data Collection: Measure the initial reaction velocity (V₀) for each reaction condition by

monitoring the increase in fluorescence over a short period where the reaction is linear.

Data Analysis:

Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate

Michaelis-Menten curves.

Create a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[S].

The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of

inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-

competitive inhibition, they will intersect on the x-axis. For mixed inhibition, the lines will

intersect at a point other than the axes.

Computational Docking (Hypothetical Binding Mode)
Molecular docking simulations can provide insights into the potential binding mode of LTV-1 to

the active site of LYP.

Workflow:

Workflow for Computational Docking.
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Procedure:

Preparation of Structures:

Obtain the 3D crystal structure of the LYP catalytic domain from the Protein Data Bank

(PDB). Prepare the protein structure by removing water molecules, adding hydrogen

atoms, and assigning charges.

Generate a 3D structure of LTV-1 and optimize its geometry.

Docking Simulation:

Define the binding site on the LYP structure, typically centered on the known active site

residues.

Use a docking program (e.g., AutoDock, Glide, HADDOCK) to predict the binding poses of

LTV-1 within the defined binding site.[15][16][17] The software will generate multiple

possible conformations and orientations of the ligand.

Analysis:

The docking poses are typically scored based on a scoring function that estimates the

binding affinity.

Analyze the top-scoring poses to identify the most plausible binding mode.

Visualize the predicted interactions between LTV-1 and the amino acid residues of the LYP

active site to understand the molecular basis of binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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